molecular formula C16H14N4O4S2 B2636863 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 389073-40-9

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2636863
CAS No.: 389073-40-9
M. Wt: 390.43
InChI Key: UFILOGBLEQYEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazole core ring.
  • A furan-2-carboxamide substituent at position 2.
  • A sulfanyl linkage at position 5, connected to a (4-methoxyphenyl)carbamoylmethyl group.

The presence of the methoxy group on the phenyl ring may enhance solubility compared to non-polar substituents, while the furan carboxamide and sulfanyl linkage contribute to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c1-23-11-6-4-10(5-7-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFILOGBLEQYEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the 1,3,4-thiadiazole ring. The final step involves the coupling of this intermediate with furan-2-carboxylic acid chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the efficacy of thiadiazole derivatives, including N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, against viral infections. For instance, compounds with similar structures have shown promise as inhibitors of the SARS-CoV-2 virus due to their ability to interfere with viral replication mechanisms .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds featuring the thiadiazole ring exhibit significant activity against various bacterial strains. The presence of the furan and carbamoyl groups enhances this activity, making them suitable candidates for antibiotic development .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that derivatives can inhibit inflammatory pathways, which may lead to their use in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antiviral Screening

A study assessed the antiviral activity of a series of thiadiazole derivatives against several viruses, including influenza and coronaviruses. Results indicated that compounds similar to this compound exhibited EC50 values in the low micromolar range, suggesting effective inhibition of viral replication .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, a derivative of the compound was tested against common bacterial pathogens. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a higher potency against resistant strains .

Activity TypeCompound DerivativeEC50/MIC ValueReference
AntiviralN-[5-(sulfamoyl)-1,3,4-thiadiazole]0.96 μg/mL
AntimicrobialN-(sulfamoyl)-1,3,4-thiadiazole< 10 μg/mL
Anti-inflammatoryVarious thiadiazole derivativesIC50 = 15 μM

Mechanism of Action

The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural features and research findings for the target compound and related analogs:

Compound Name/Structure Core Ring Key Substituents Molecular Weight (g/mol) Structural Features & Research Findings
Target Compound 1,3,4-thiadiazole Furan-2-carboxamide, (4-methoxyphenyl)carbamoylmethyl sulfanyl Not reported Methoxy enhances solubility; planar furan may facilitate π-π stacking. Sulfanyl linkage adds flexibility .
2-Thiophenefentanyl Piperidine Thiophene-2-carboxamide, phenethyl group Not reported Thiophene (sulfur) replaces furan oxygen; opioid activity. Larger atomic radius of S alters electronic properties.
5-({[(4-Methylphenyl)sulfonyl]carbamoyl}amino)-1,3,4-thiadiazole-2-sulfonamide 1,3,4-thiadiazole Sulfonamide, 4-methylphenyl Not reported Sulfonamide groups increase polarity; methylphenyl is lipophilic. Lacks carboxamide, reducing H-bond potential.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-thiadiazole Phenylcarbamoyl, benzoate ester 369.40 Ester group may reduce metabolic stability vs. carboxamide. Phenylcarbamoyl offers rigidity.
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 1,3,4-oxadiazole 4-Chlorobenzylsulfanyl, 4-methylbenzenesulfonamide Not reported Oxadiazole core (vs. thiadiazole) has higher electronegativity. Chlorine increases lipophilicity.
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-thiadiazole Dual thiadiazole rings, methylphenyl groups Not reported Butterfly conformation with 46.3° dihedral angle. Coplanar aromatic rings suggest π-π stacking potential.

Key Comparison Points

Heterocyclic Core Variations
  • Thiadiazole vs. Oxadiazole: The target’s thiadiazole core incorporates sulfur and nitrogen, offering diverse binding modes.
  • Thiophene vs. Furan : Replacing furan oxygen with thiophene sulfur (e.g., 2-thiophenefentanyl ) increases atomic radius and polarizability, affecting hydrophobic interactions.
Substituent Effects
  • Methoxy vs. Methyl/Chloro : The target’s 4-methoxyphenyl group improves solubility compared to methyl () or chloro () substituents. Methoxy’s electron-donating nature may enhance resonance stabilization.
  • Carboxamide vs. Ester/Sulfonamide : The carboxamide group in the target compound supports hydrogen bonding, critical for target affinity. Esters () are metabolically labile, while sulfonamides () offer stability but reduced flexibility.
Conformational Features
  • Planarity and Dihedral Angles : and highlight coplanar aromatic systems in thiadiazole derivatives, which the target compound’s furan and methoxyphenyl groups may replicate. This conformation is conducive to stacking interactions in protein binding pockets.

Biological Activity

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H20N4O5S
  • Molecular Weight : 432.52 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI), a critical enzyme in the bacterial metabolic pathway. In vitro studies have demonstrated Ki values of 2.02 mM for certain analogues, indicating strong inhibitory effects .
  • Antimicrobial Activity : Studies indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1 mM .
  • Antitumor Activity : Preliminary investigations have revealed that this compound and its derivatives possess antitumor properties against various cancer cell lines. For instance, compounds derived from the thiadiazole framework have been evaluated for their cytotoxic effects on breast cancer cells, showing promising results .

Biological Activity Data

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
Inhibition of KARIMycobacterium tuberculosisKi = 2.02 mM
AntimicrobialMycobacterium tuberculosisMIC = 1 mM
AntitumorVarious cancer cell linesVaries

Case Studies and Research Findings

  • Anti-Tuberculosis Activity : A series of studies focused on the anti-tuberculosis activity of compounds related to this compound. Among 22 synthesized compounds, several exhibited potent inhibitory activity against Mt KARI and showed effective bactericidal action in infected macrophages .
  • Anticancer Properties : Research conducted by the National Cancer Institute assessed the antitumor activity of derivatives against 60 different cancer cell lines. Results indicated that these compounds exhibit significant cytotoxicity against breast cancer cells (MDA-MB-468), suggesting their potential as anticancer agents .

Q & A

What synthetic strategies are recommended for preparing N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can reaction yields be optimized?

Answer:
Synthesis typically involves multi-step reactions:

Thiadiazole core formation : React thiocarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., H2_2SO4_4) to form the 1,3,4-thiadiazole ring .

Sulfanyl group introduction : Use nucleophilic substitution with mercaptoacetic acid derivatives, as seen in similar thiadiazole systems .

Carbamoylation : Couple the intermediate with 4-methoxyphenyl isocyanate in anhydrous DMF, using a base like triethylamine to facilitate the reaction .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Use high-purity reagents to minimize side products. Typical yields range from 60–75% after column purification .

How should researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:
Discrepancies may arise due to:

  • Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines (e.g., HeLa vs. HEK293) can alter activity. Standardize protocols using guidelines from PubChem or EPA DSSTox .
  • Compound stability : Perform stability studies (e.g., HPLC at 24/48 hrs) to rule out degradation.
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity. Cross-reference data with structurally analogous thiadiazole derivatives, such as those with anti-inflammatory or antimicrobial activities .

What advanced techniques are critical for characterizing the crystal structure and electronic properties of this compound?

Answer:

  • X-ray crystallography : Resolve bond lengths/angles and confirm regiochemistry of the thiadiazole and furan rings. For example, similar compounds show C–S bond lengths of 1.68–1.72 Å and dihedral angles <10° between aromatic rings .
  • DFT calculations : Use Gaussian or ORCA software to predict HOMO/LUMO energies and electrostatic potential maps, aiding in understanding reactivity .
  • Spectroscopic validation : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts (e.g., furan protons at δ 6.3–7.1 ppm) with computed values .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Answer:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., biphenyl) to modulate binding affinity .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess impact on metabolic stability .
  • In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV). Validate with SPR or ITC binding assays .

What methodologies are recommended for assessing this compound’s solubility and formulation stability?

Answer:

  • Solubility screening : Use the shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). LogP values for similar compounds range from 2.8–3.5, indicating moderate hydrophobicity .
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common issues include hydrolysis of the carbamoyl group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability, as demonstrated for related furan-carboxamide derivatives .

How can researchers validate the mechanistic pathway of this compound in enzyme inhibition assays?

Answer:

  • Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations. For example, measure IC50_{50} against α-glucosidase or urease .
  • Mechanistic probes : Use fluorescent substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for glycosidases) to track real-time activity .
  • Mutagenesis studies : Engineer enzyme mutants (e.g., E. coli DNA gyrase) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.